

An In-depth Technical Guide to 2-tert-butyl-1H-indole-3-carbaldehyde

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Compound of Interest

Compound Name: 2-tert-butyl-1H-indole-3-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-tert-butyl-1H-indole-3-carbaldehyde**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identifiers, physicochemical properties, and explores its potential biological significance, with a focus on the underlying signaling pathways.

Core Chemical Identifiers and Properties

2-tert-butyl-1H-indole-3-carbaldehyde is a derivative of indole, characterized by a bulky tert-butyl group at the 2-position and a formyl group at the 3-position of the indole ring. These substitutions significantly influence its chemical reactivity and biological activity.

Identifier	Value
CAS Number	29957-81-1
IUPAC Name	2-(tert-butyl)-1H-indole-3-carbaldehyde
Chemical Formula	C ₁₃ H ₁₅ NO ^[1]
Molecular Weight	201.27 g/mol ^[1]
Canonical SMILES	CC(C)(C)C1=C(C=O)C2=CC=CC=C2N1
InChI Key	HKBWAYDAIZSXQS-UHFFFAOYSA-N

Synthesis and Spectroscopic Data

While a specific, detailed experimental protocol for the synthesis of **2-tert-butyl-1H-indole-3-carbaldehyde** is not readily available in the cited literature, a common and effective method for the formylation of electron-rich indoles is the Vilsmeier-Haack reaction.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

General Experimental Protocol: Vilsmeier-Haack Formylation of 2-tert-butyl-1H-indole

This protocol is a generalized procedure based on the well-established Vilsmeier-Haack reaction for indole derivatives.

Materials:

- 2-tert-butyl-1H-indole
- Anhydrous N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl₃)
- Dichloromethane (DCM) or other suitable anhydrous solvent
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-tert-butyl-1H-indole in anhydrous DMF under a nitrogen atmosphere.

- Cool the solution to 0°C in an ice bath.
- Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 5°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir until the Vilsmeier reagent is fully hydrolyzed.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford pure **2-tert-butyl-1H-indole-3-carbaldehyde**.

Spectroscopic Characterization

Specific spectroscopic data for **2-tert-butyl-1H-indole-3-carbaldehyde** is not extensively reported. However, based on the analysis of related indole-3-carbaldehyde derivatives[7], the following characteristic spectral features can be anticipated:

- ¹H NMR: The spectrum would be expected to show a singlet for the aldehydic proton between δ 9.8-10.2 ppm, a singlet for the N-H proton of the indole ring (which may be broad), signals for the aromatic protons on the benzene ring portion of the indole nucleus, and a characteristic singlet for the nine protons of the tert-butyl group in the upfield region.

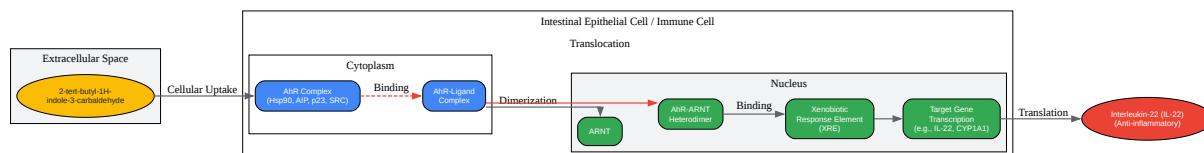
- ^{13}C NMR: The spectrum would feature a signal for the carbonyl carbon of the aldehyde group in the downfield region (around 185 ppm), along with signals for the aromatic carbons of the indole ring and the carbons of the tert-butyl group.
- IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the aldehyde group would be expected in the region of $1650\text{-}1680\text{ cm}^{-1}$. A broad band in the region of $3100\text{-}3500\text{ cm}^{-1}$ would correspond to the N-H stretching vibration.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (201.27 g/mol).

Biological Activity and Signaling Pathways

Indole-3-carbaldehyde (I3A) and its derivatives have emerged as significant modulators of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses and maintaining intestinal homeostasis.[8][9][10][11][12]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The interaction of **2-tert-butyl-1H-indole-3-carbaldehyde** with the AhR is anticipated to follow the established pathway for other I3A derivatives. This pathway plays a crucial role in the anti-inflammatory effects observed with these compounds.



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Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by indole-3-carbaldehyde derivatives.

Pathway Description:

- Ligand Binding: **2-tert-butyl-1H-indole-3-carbaldehyde**, acting as a ligand, enters the cell and binds to the cytosolic AhR, which is part of a protein complex.
- Conformational Change and Translocation: Ligand binding induces a conformational change in the AhR, leading to the dissociation of its chaperone proteins and its translocation into the nucleus.
- Dimerization and DNA Binding: In the nucleus, the activated AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT).
- Gene Transcription: This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.
- Biological Response: This binding initiates the transcription of various genes, including those involved in xenobiotic metabolism (e.g., CYP1A1) and, importantly, the anti-inflammatory cytokine Interleukin-22 (IL-22). The production of IL-22 contributes to the maintenance of intestinal barrier function and the resolution of inflammation.

Quantitative Biological Data

Specific quantitative biological activity data, such as IC_{50} or MIC values, for **2-tert-butyl-1H-indole-3-carbaldehyde** are not available in the reviewed literature. However, studies on various other indole-3-carboxaldehyde derivatives have demonstrated a range of biological activities. The table below summarizes the antioxidant activity of some related compounds to provide a general context for the potential efficacy of this class of molecules.

Compound	DPPH Scavenging IC ₅₀ (μ M/ml)	Lipid Peroxidation Inhibition IC ₅₀ (μ M/ml)
Indole-3-carboxaldehyde	121 \pm 0.5	70 \pm 0.7
1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde	159 \pm 0.4	75 \pm 0.4
Derivative 5a	18 \pm 0.1	24 \pm 0.3
Derivative 5b	21 \pm 0.2	29 \pm 0.8
Derivative 5e	16 \pm 0.8	21 \pm 0.5
Derivative 5f	8 \pm 0.9	7 \pm 0.1
Derivative 5g	13 \pm 0.2	16 \pm 0.9
Butylated Hydroxyanisole (BHA) (Standard)	11 \pm 0.5	9 \pm 0.1
Data for indole-3-carboxaldehyde derivatives is adapted from Nagaraja Naik et al., Der Pharma Chemica, 2012, 4(2):783-790. [13]		

Conclusion

2-tert-butyl-1H-indole-3-carbaldehyde represents a valuable scaffold for the development of novel therapeutic agents. Its structural features suggest a potential for interaction with biological targets such as the Aryl Hydrocarbon Receptor, which is implicated in a variety of diseases with an inflammatory component. While specific biological data for this compound is limited, the broader class of indole-3-carbaldehyde derivatives has shown promising anti-inflammatory, antioxidant, and antimicrobial properties. Further research, including detailed synthesis optimization, comprehensive spectroscopic analysis, and in-depth biological evaluation, is warranted to fully elucidate the therapeutic potential of **2-tert-butyl-1H-indole-3-carbaldehyde** and to pave the way for its application in drug development.

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